3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide
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Description
3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Scientific Research Applications
Nucleophilic Reactions and Spectrophotometric Probing
Research has explored the use of related compounds in nucleophilic reactions and as spectrophotometric probes. One study detailed the hydroxide-promoted conversion of N-Ethyl-5-phenylisoxazolium-3′-sulfonate to keto ketenimine, facilitating nucleophilic attacks from various side chains, thus acting as a spectrophotometric probe for identifying specific residues under certain conditions (Llamas et al., 1986).
Novel Insecticide Discovery
Sulfoxaflor, a novel insecticide targeting sap-feeding pests, was discovered through the study of the sulfoximine functional group, indicating broad-spectrum efficacy against various sap-feeding insects without cross-resistance to neonicotinoids, due to its unique action on the insect nicotinic receptor (Zhu et al., 2011).
Anti-Prostatic Carcinoma Drug Studies
Quantum chemical studies on bicalutamide, a drug for treating prostate cancer, have provided insights into its molecular properties, including the evaluation of steric energy and the identification of the most energetically favorable conformation for blocking androgen receptors (Otuokere & Amaku, 2015).
Alzheimer’s Disease Treatment Candidates
New N-substituted derivatives of specific sulfonyl compounds were synthesized to evaluate their potential as drug candidates for Alzheimer’s disease, focusing on enzyme inhibition activity against acetylcholinesterase (AChE) and assessing their validity through haemolytic activity studies (Rehman et al., 2018).
Pharmacokinetics and Metabolism in Preclinical Studies
The pharmacokinetics and metabolism of S-1, a selective androgen receptor modulator, were examined in rats, revealing insights into its absorption, clearance, distribution, and metabolism, aiding in the development of therapeutic agents for androgen-dependent diseases (Wu et al., 2006).
Properties
IUPAC Name |
3-(N-[(E)-2-(4-methylphenyl)ethenyl]sulfonylanilino)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-15-7-9-16(10-8-15)12-14-24(22,23)20(13-11-18(19)21)17-5-3-2-4-6-17/h2-10,12,14H,11,13H2,1H3,(H2,19,21)/b14-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTZHXBVGQXNPA-WYMLVPIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N(CCC(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CCC(=O)N)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.